molecular formula C7H5NO B138882 4-Ethynylpyridin-3-ol CAS No. 142503-06-8

4-Ethynylpyridin-3-ol

Cat. No.: B138882
CAS No.: 142503-06-8
M. Wt: 119.12 g/mol
InChI Key: FIMRYBNJRYHRQY-UHFFFAOYSA-N
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Description

4-Ethynylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H5NO It features a pyridine ring substituted with an ethynyl group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyridin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with pyridine derivatives.

    Ethynylation: Introduction of the ethynyl group can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a terminal alkyne reacts with a halogenated pyridine in the presence of a palladium catalyst and a copper co-catalyst.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions or through substitution reactions where a suitable leaving group is replaced by a hydroxyl group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-ethynylpyridin-3-one.

    Reduction: Formation of 4-ethenylpyridin-3-ol or 4-ethylpyridin-3-ol.

    Substitution: Formation of various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

4-Ethynylpyridin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 4-Ethynylpyridin-3-ol involves its interaction with specific molecular targets. The ethynyl and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-Ethynylpyridine: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biological contexts.

    3-Ethynylpyridine: The ethynyl group is positioned differently, affecting its chemical reactivity and interaction with other molecules.

    4-Ethynyl-3-methylpyridine: The presence of a methyl group instead of a hydroxyl group alters its physical and chemical properties.

Uniqueness: 4-Ethynylpyridin-3-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

4-ethynylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-3-4-8-5-7(6)9/h1,3-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMRYBNJRYHRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565906
Record name 4-Ethynylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142503-06-8
Record name 4-Ethynylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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